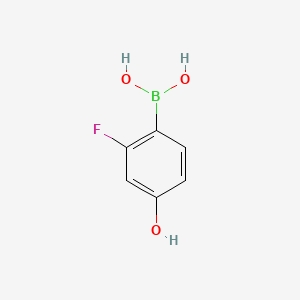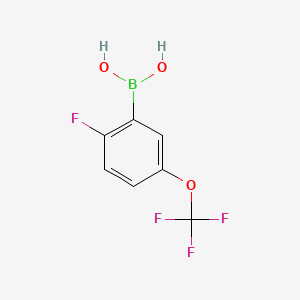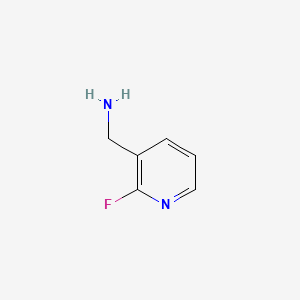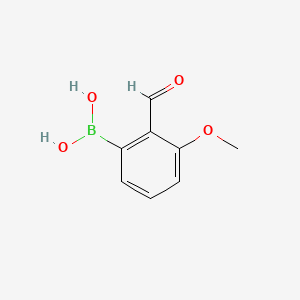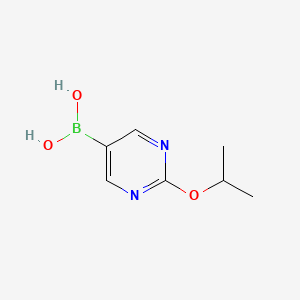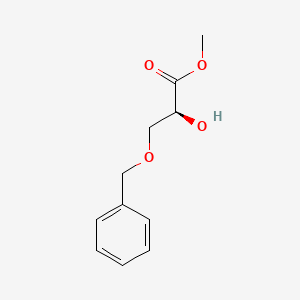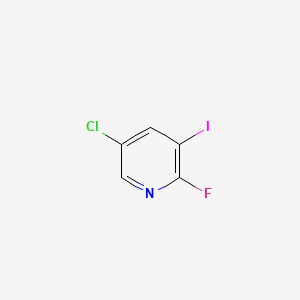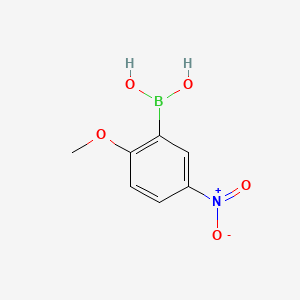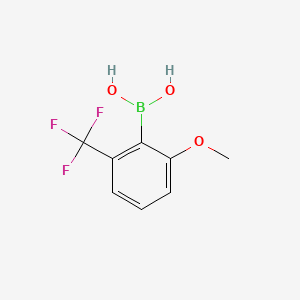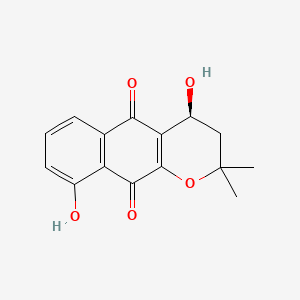
4,9-Dihydroxy-alpha-lapachone
Overview
Description
4,9-Dihydroxy-alpha-lapachone is a naturally occurring naphthoquinone derivative. It is known for its significant biological activities, including antitumor-promoting effects. The compound is isolated from the bark of the Lapacho tree (Tabebuia avellanedae), which has been traditionally used in herbal medicine .
Mechanism of Action
Target of Action
It has been shown to exhibit potent inhibitory effects in various studies .
Mode of Action
It is known to interact with its targets, leading to changes that result in its inhibitory effects .
Biochemical Pathways
Its inhibitory effects suggest that it may interfere with several biochemical mechanisms .
Result of Action
The molecular and cellular effects of 4,9-Dihydroxy-alpha-lapachone’s action are primarily its inhibitory effects. It has been shown to exhibit potent inhibitory effects in various studies .
Biochemical Analysis
Biochemical Properties
4,9-Dihydroxy-alpha-lapachone interacts with various enzymes and proteins in biochemical reactions. It exhibits significant inhibitory activity against 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells . The compound also exhibits potent inhibitory effects on lipopolysaccharide-induced nitric oxide synthesis in RAW 264.7 cells .
Cellular Effects
In cellular processes, this compound has been shown to influence cell function. It has been reported to have inhibitory effects on the production of nitric oxide . This suggests that this compound may play a role in cell signaling pathways and potentially influence gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to inhibit the activation of Epstein-Barr virus early antigen (EBV-EA) in Raji cells . This suggests that the compound may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dihydroxy-alpha-lapachone typically involves the extraction from natural sources such as the Lapacho tree. The extraction process uses organic solvents like ethanol or chloroform. After extraction, the compound undergoes purification steps to achieve the desired purity .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4,9-Dihydroxy-alpha-lapachone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of esters and ethers.
Scientific Research Applications
4,9-Dihydroxy-alpha-lapachone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various naphthoquinone derivatives.
Biology: Studied for its role in cellular processes and enzyme inhibition.
Medicine: Investigated for its antitumor, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent.
Comparison with Similar Compounds
- Alpha-lapachone
- Beta-lapachone
- Dehydro-alpha-lapachone
- 9-Hydroxy-alpha-lapachone
- 4-Oxo-alpha-lapachone
Comparison: 4,9-Dihydroxy-alpha-lapachone is unique due to its dual hydroxyl groups at positions 4 and 9, which enhance its biological activity compared to other naphthoquinones. For instance, it exhibits more potent inhibitory effects on nitric oxide synthesis and Epstein-Barr virus early antigen activation than its analogs .
Properties
IUPAC Name |
(4S)-4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-15(2)6-9(17)11-12(18)7-4-3-5-8(16)10(7)13(19)14(11)20-15/h3-5,9,16-17H,6H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIQEUTUJPXAKQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 4,9-Dihydroxy-alpha-lapachone as described in the research?
A1: The research found that this compound exhibits significant inhibitory activity against 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells. [] This suggests potential antitumor-promoting properties.
Q2: Could you elaborate on the chemical structure of this compound and its identification in the study?
A2: While the study doesn't provide specific spectroscopic data for this compound, it mentions that the structure of this compound, along with others isolated from Catalpa ovata, was elucidated by spectral methods. [] This typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to determine the compound's structural features.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



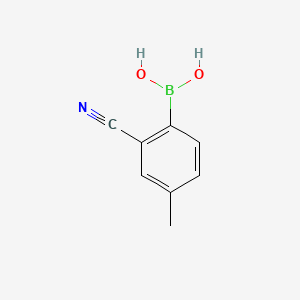
![[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B591561.png)
![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester](/img/structure/B591562.png)
